

An In-depth Technical Guide to 6-Aminohexanenitrile and Its Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Aminohexanenitrile

Cat. No.: B1265705

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Aminohexanenitrile**, a versatile chemical intermediate with significant applications in polymer chemistry and as a potential building block in pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, synthesis and polymerization protocols, and its role as a pharmaceutical intermediate.

Chemical Identity and Synonyms

6-Aminohexanenitrile is an organic compound containing both a primary amine and a nitrile functional group. This bifunctionality makes it a valuable precursor in various chemical syntheses. It is known by several alternative names and identifiers, which are crucial for researchers to recognize when consulting different literature and databases.

Identifier Type	Value	Citation
IUPAC Name	6-aminohexanenitrile	[1]
Synonyms	6-Aminocapronitrile, ω - Aminocapronitrile, 5- Cyanopentylamine, ε - Aminocapronitrile	[1] [2]
CAS Number	2432-74-8	[1] [2]
Molecular Formula	$C_6H_{12}N_2$	[1]
Molecular Weight	112.17 g/mol	[1]
InChI Key	KBMSFJFLSXLIDJ- UHFFFAOYSA-N	[1]
SMILES	NCCCCCC#N	[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **6-Aminohexanenitrile** is essential for its handling, storage, and application in experimental settings.

Property	Value	Citation
Physical State	Liquid at room temperature	[3]
Melting Point	-31.3 °C	[2]
Boiling Point	200.13 °C (rough estimate)	[2]
Refractive Index	1.4475	[2]
Flash Point	93.6 °C	[2]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	[2]

Spectral Data:

- Infrared (IR) Spectroscopy: The IR spectrum of **6-Aminohexanenitrile** exhibits characteristic absorption bands for the amine (N-H stretching) and nitrile (C≡N stretching) functional groups.[1]
- Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[1]

Experimental Protocols

Synthesis of 6-Aminohexanenitrile from Adiponitrile

The primary industrial synthesis of **6-Aminohexanenitrile** involves the partial hydrogenation of adiponitrile.[4][5] This process must be carefully controlled to favor the formation of the mono-amine over the di-amine, hexamethylenediamine.

Materials:

- Adiponitrile (ADN)
- Raney Nickel or Raney Cobalt catalyst[4]
- Hydrogen gas (H₂)
- Solvent (e.g., anhydrous ammonia or a suitable organic solvent)
- High-pressure reactor

Procedure:

- The high-pressure reactor is charged with adiponitrile and the Raney metal catalyst.
- The reactor is sealed and purged with nitrogen gas to remove any oxygen.
- The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 2.5 to 8 MPa).[4]
- The reaction mixture is heated to the target temperature (e.g., 60-100 °C).[4]

- The reaction is allowed to proceed with vigorous stirring for a set period. The reaction progress can be monitored by analyzing samples using Gas Chromatography (GC) to determine the conversion of adiponitrile and the selectivity towards **6-aminohexanenitrile**.
[3]
- Upon completion, the reactor is cooled, and the excess hydrogen pressure is carefully released.
- The catalyst is separated from the reaction mixture by filtration.
- The resulting solution is then purified by distillation to isolate the **6-aminohexanenitrile**.

Polymerization of 6-Aminohexanenitrile to Nylon 6

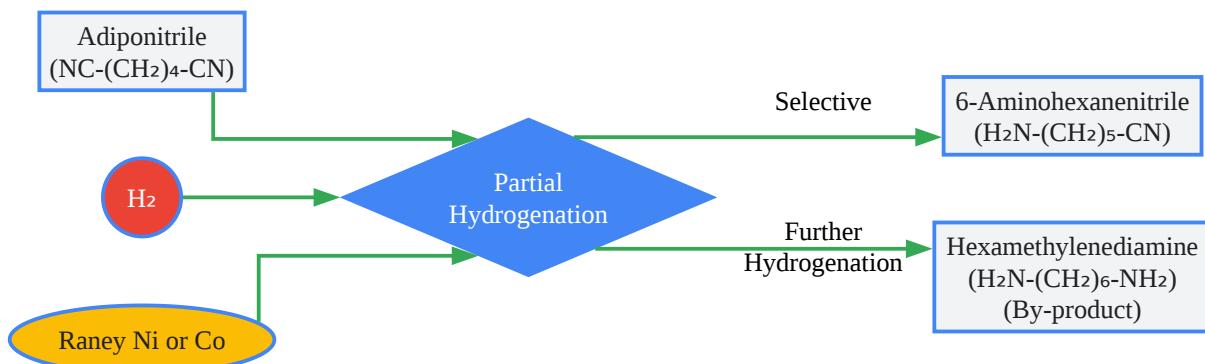
6-Aminohexanenitrile can serve as an alternative monomer for the synthesis of Nylon 6, a widely used polyamide.[3] The polymerization is a polycondensation reaction involving the hydrolysis of the nitrile group to a carboxylic acid, which then reacts with the amine group of another monomer.

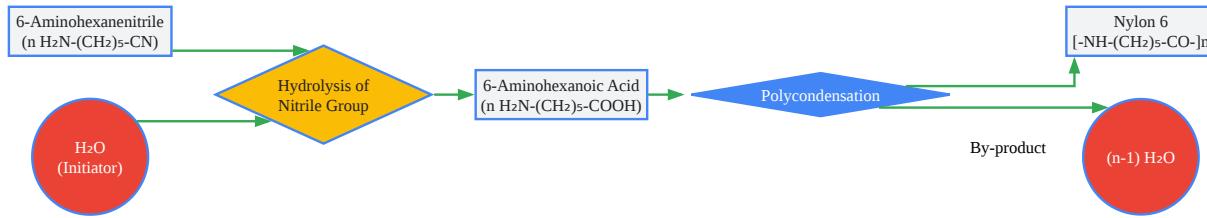
Materials:

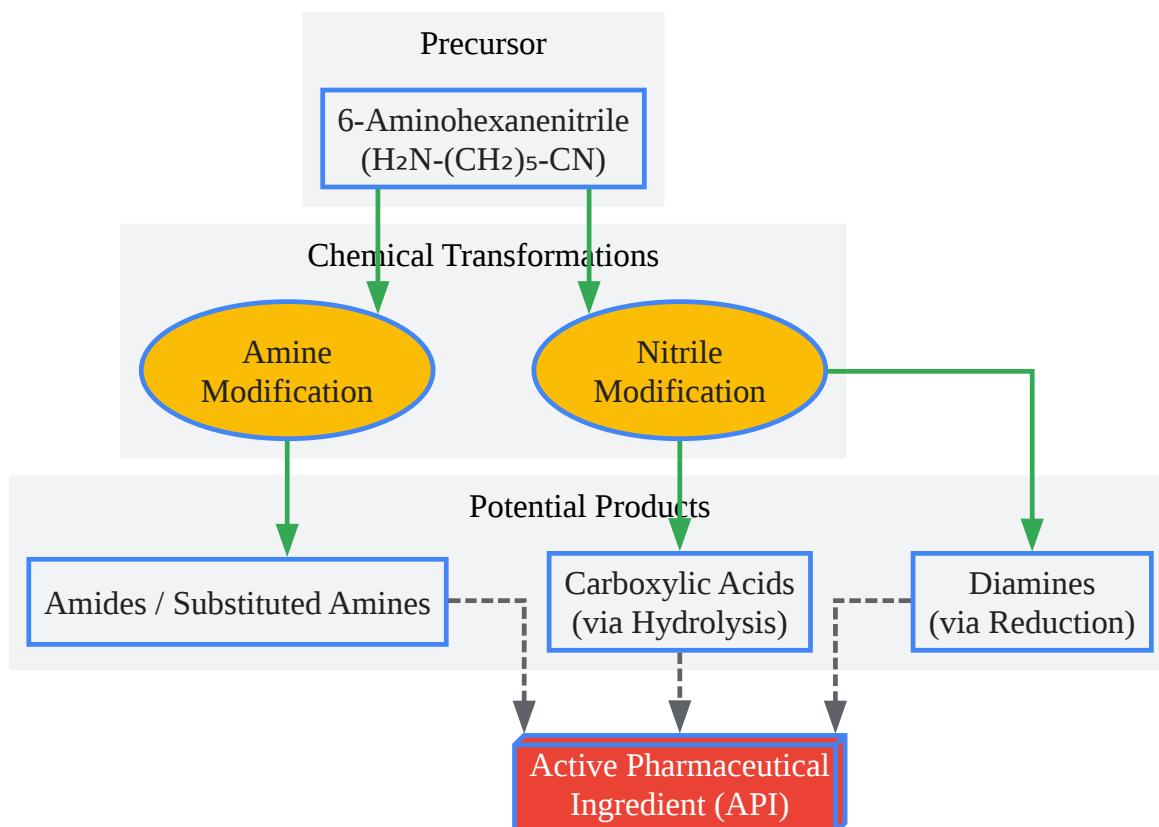
- **6-Aminohexanenitrile** (ACN)
- Water (as initiator)
- Polymerization reactor equipped with a stirrer and a system for removing water

Procedure:

- A precise amount of **6-Aminohexanenitrile** and a controlled amount of water are charged into the polymerization reactor.
- The reactor is heated under an inert atmosphere (e.g., nitrogen) to initiate the polymerization. The initial phase involves the hydrolysis of the nitrile group.
- The temperature is gradually increased to the polymerization temperature (e.g., 250-280 °C) to facilitate the polycondensation reaction.[3]


- Water, formed as a byproduct of the condensation reaction, is continuously removed to drive the equilibrium towards the formation of high molecular weight polymer.
- The progress of the polymerization can be monitored by measuring the melt viscosity.
- Once the desired molecular weight is achieved, the molten Nylon 6 is extruded, cooled, and pelletized.
- The final polymer may contain a small percentage of unreacted monomer and cyclic oligomers, which can be removed by an extraction process.^[3]


Role as a Pharmaceutical Intermediate


While **6-Aminohexanenitrile** itself is not known to have significant direct biological activity, its bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^{[6][7]} The primary amine can be a key site for further chemical modifications, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to various functional groups.

Its structural similarity to 6-aminohexanoic acid (ϵ -aminocaproic acid), a known antifibrinolytic drug, suggests its potential as a starting material for the synthesis of analogous compounds with potential therapeutic applications.^[7] The nitrile group offers a different chemical handle compared to the carboxylic acid, which can be advantageous in certain synthetic strategies.

Visualizations

[Click to download full resolution via product page](#)**Synthesis of 6-Aminohexanenitrile from Adiponitrile.**[Click to download full resolution via product page](#)**Polymerization of 6-Aminohexanenitrile to Nylon 6.**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Aminohexanenitrile | C₆H₁₂N₂ | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. mdpi.com [mdpi.com]

- 5. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Aminohexanenitrile and Its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265705#alternative-names-for-6-aminothexanenitrile-like-6-aminocapronitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com